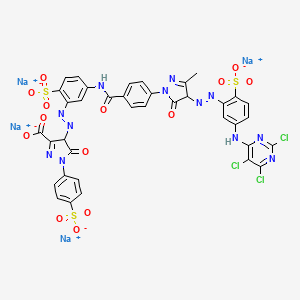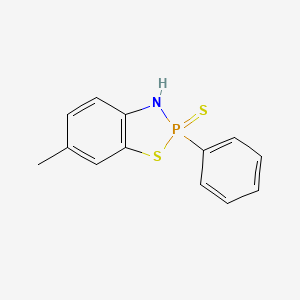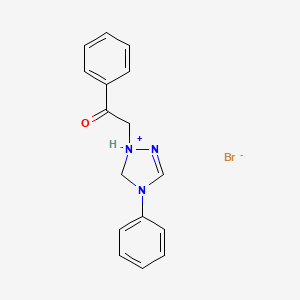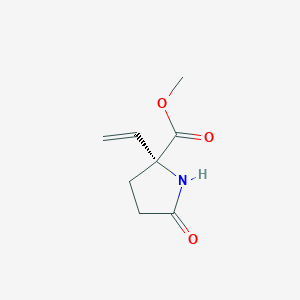
Methyl 2-ethenyl-5-oxo-L-prolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-ethenyl-5-oxo-L-prolinate: is an organic compound belonging to the class of esters. Esters are characterized by their pleasant aromas and are widely used in various industries, including pharmaceuticals, fragrances, and food additives. This compound is derived from L-proline, an amino acid, and features a unique structure that includes a pyrrolidine ring with a carboxylate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-ethenyl-5-oxo-L-prolinate can be synthesized through the esterification of 5-oxo-L-proline with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-ethenyl-5-oxo-L-prolinate can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted esters and amides.
Applications De Recherche Scientifique
Chemistry: Methyl 2-ethenyl-5-oxo-L-prolinate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving esters and to investigate metabolic pathways.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as precursors for drug development.
Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma.
Mécanisme D'action
The mechanism by which methyl 2-ethenyl-5-oxo-L-prolinate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in further biochemical reactions. The pyrrolidine ring structure allows for specific binding interactions with enzymes and receptors, influencing metabolic pathways and cellular processes.
Comparaison Avec Des Composés Similaires
- Methyl 5-oxoprolinate
- Methyl 5-oxo-DL-prolinate
- 2-Pyrrolidone-5-carboxylic acid, methyl ester
Comparison: Methyl 2-ethenyl-5-oxo-L-prolinate is unique due to the presence of the ethenyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The ethenyl group can participate in additional reactions, such as polymerization and cross-linking, which are not possible with the other similar compounds.
Propriétés
Numéro CAS |
70805-06-0 |
|---|---|
Formule moléculaire |
C8H11NO3 |
Poids moléculaire |
169.18 g/mol |
Nom IUPAC |
methyl (2R)-2-ethenyl-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H11NO3/c1-3-8(7(11)12-2)5-4-6(10)9-8/h3H,1,4-5H2,2H3,(H,9,10)/t8-/m0/s1 |
Clé InChI |
VLHMSEYIPSXDGQ-QMMMGPOBSA-N |
SMILES isomérique |
COC(=O)[C@@]1(CCC(=O)N1)C=C |
SMILES canonique |
COC(=O)C1(CCC(=O)N1)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


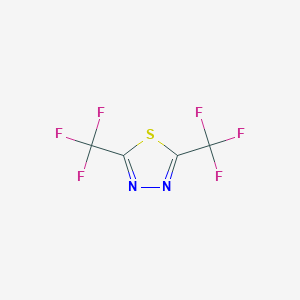

![1-(7-Oxa-3-thia-15-azadispiro[5.1.5~8~.2~6~]pentadecan-15-yl)butan-1-one](/img/structure/B14455191.png)
![(1R)-5,6-Dimethylidenebicyclo[2.2.1]heptan-2-one](/img/structure/B14455204.png)
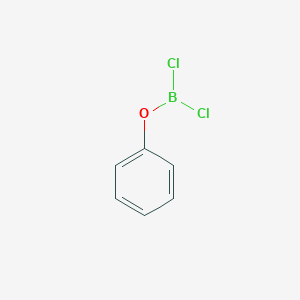
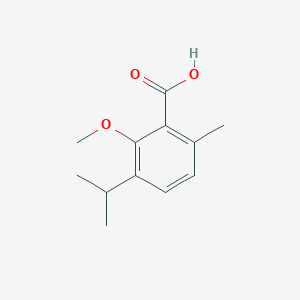
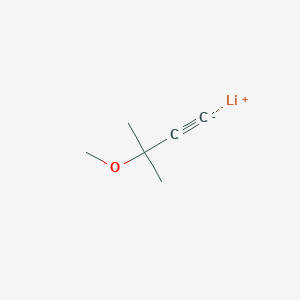
![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)
